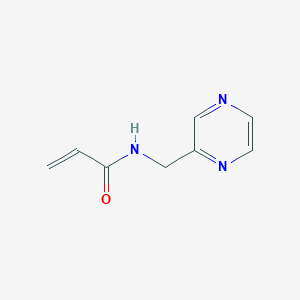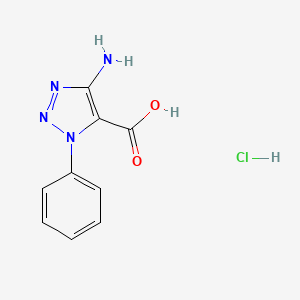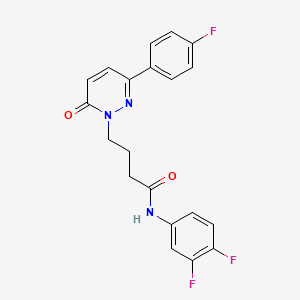![molecular formula C16H13ClN2OS B2660986 (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile CAS No. 478077-94-0](/img/structure/B2660986.png)
(2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile is a synthetic organic compound that features a thiophene ring substituted with a chlorobenzoyl group and a dimethylamino prop-2-enenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.
Dimethylamino Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound could be used in the development of new materials for electronics, such as organic semiconductors or photovoltaic materials.
作用機序
The mechanism of action of (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- (2Z)-2-[5-(4-methylbenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
- (2Z)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
- (2Z)-2-[5-(4-bromobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
Uniqueness
The presence of the 4-chlorobenzoyl group in (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets compared to similar compounds with different substituents.
特性
IUPAC Name |
(Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19(2)10-12(9-18)14-7-8-15(21-14)16(20)11-3-5-13(17)6-4-11/h3-8,10H,1-2H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOVWZPYLVFOC-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2660906.png)
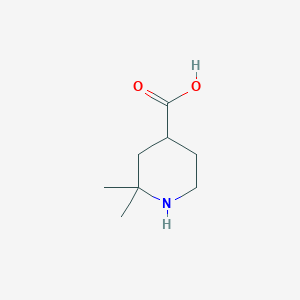
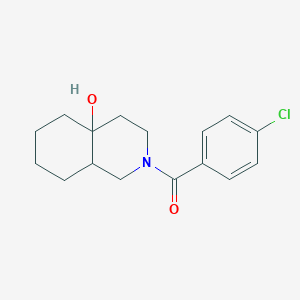
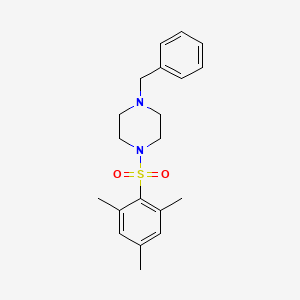
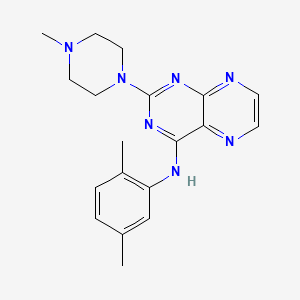
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2660916.png)
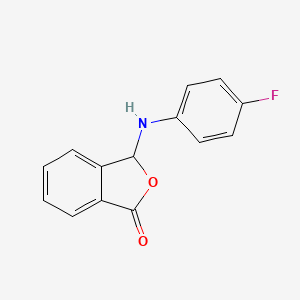
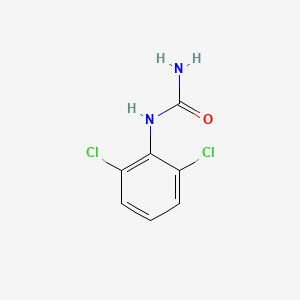
![2-(2-fluorophenoxy)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide](/img/structure/B2660919.png)
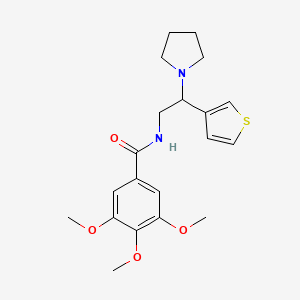
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2660921.png)
